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Compound of Interest

Compound Name: 5-Hexenal

Cat. No.: B1605083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
hexenal, a valuable unsaturated aldehyde in organic synthesis and chemical research. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for 5-hexenal are summarized in the tables below for easy

reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 5-Hexenal
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.77 t 1H -CHO

5.80 m 1H =CH-

5.00 m 2H CH₂=

2.44 dt 2H -CH₂-CHO

2.11 q 2H =CH-CH₂-

1.71 quintet 2H -CH₂-CH₂-CH₂-
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Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 5-Hexenal
Chemical Shift (δ) ppm Assignment

202.5 C=O

138.0 =CH-

115.2 CH₂=

43.8 -CH₂-CHO

33.3 =CH-CH₂-

21.8 -CH₂-CH₂-CH₂-

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for 5-Hexenal
Wavenumber (cm⁻¹) Intensity Assignment

~2935 Strong C-H (alkane) stretch

~2820, ~2720 Medium
C-H (aldehyde) stretch (Fermi

doublet)

~1730 Strong C=O (aldehyde) stretch[1]

~1640 Medium C=C (alkene) stretch

~3080 Medium C-H (alkene, =C-H) stretch

~995, ~915 Strong =C-H bend (out-of-plane)

Table 4: Mass Spectrometry (GC-MS) Data for 5-Hexenal
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m/z Relative Intensity Assignment

98 Moderate [M]⁺ (Molecular Ion)

81 Moderate [M-OH]⁺

69 Strong [C₅H₉]⁺

54 High [C₄H₆]⁺

41 Very High [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A dilute solution of 5-hexenal is prepared in deuterated chloroform

(CDCl₃).

Instrumentation:

¹H NMR: Bruker AM-200 spectrometer.[2]

¹³C NMR: Bruker AM-270 spectrometer.[2]

¹H NMR Spectroscopy Protocol:

The prepared sample is placed in a 5 mm NMR tube.

The spectrometer is tuned and locked onto the deuterium signal of the CDCl₃.

Shimming is performed to optimize the magnetic field homogeneity.

A standard one-pulse sequence is used to acquire the free induction decay (FID).

The FID is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
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¹³C NMR Spectroscopy Protocol:

The sample is prepared and placed in the spectrometer as described for ¹H NMR.

A standard proton-decoupled pulse sequence (e.g., zgpg30) is utilized.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

The FID is processed with Fourier transformation, followed by phase and baseline

correction.

Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As 5-hexenal is a liquid at room temperature, the spectrum is typically

recorded as a neat thin film. A drop of the neat liquid is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Protocol:

A background spectrum of the clean salt plates is recorded.

A thin film of the 5-hexenal sample is prepared between the salt plates.

The sample is placed in the spectrometer's sample holder.

The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise

ratio.

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Protocol (Representative for a similar volatile aldehyde):
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Sample Introduction: A dilute solution of 5-hexenal in a volatile solvent (e.g.,

dichloromethane) is injected into the GC.

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a

non-polar or semi-polar column like a DB-5ms). A temperature program is used to elute the

components, for instance, an initial temperature of 40°C held for a few minutes, followed by

a ramp up to 250°C.

Ionization: As 5-hexenal elutes from the GC column, it enters the mass spectrometer and is

ionized, typically using Electron Ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
hexenal.
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Spectroscopic Analysis Workflow for 5-Hexenal
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Caption: Workflow for the spectroscopic analysis of 5-Hexenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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